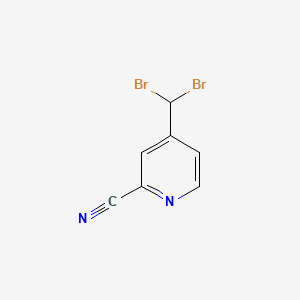

4-(Dibromomethyl)picolinonitrile

描述

4-(Dibromomethyl)picolinonitrile (CAS: 153994-04-8) is a brominated pyridine derivative characterized by a dibromomethyl (-CHBr₂) substituent at the 4-position of the picolinonitrile scaffold (pyridine-2-carbonitrile). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, though detailed studies on its specific biological or physicochemical properties are scarce in the literature .

属性

CAS 编号 |

153994-04-8 |

|---|---|

分子式 |

C7H4Br2N2 |

分子量 |

275.931 |

IUPAC 名称 |

4-(dibromomethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H |

InChI 键 |

LYJLYDJEYUQOQR-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1C(Br)Br)C#N |

同义词 |

4-(DibroMoMethyl)picolinonitrile |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Isomers and Analogues

Positional Isomers: 6-(Dibromomethyl)picolinonitrile

The positional isomer 6-(dibromomethyl)picolinonitrile (CAS: 85148-97-6) shares the same molecular formula (C₇H₄Br₂N₂) but differs in the placement of the dibromomethyl group at the 6-position of the pyridine ring. This structural variation can significantly alter reactivity and electronic properties. For example:

Halogenated Methyl Picolinonitrile Analogues

Table 1: Comparison of Halogenated Methyl Picolinonitriles

- Reactivity : Brominated derivatives (Br) are generally more reactive than chlorinated (Cl) analogues due to weaker C-Br bonds, facilitating substitution reactions.

- Positional Effects: The 3-bromomethyl derivative () may exhibit steric hindrance compared to the 4-position, altering reaction pathways in organometallic chemistry.

Comparison with Brominated Furan-like Disinfection Byproducts (DBPs)

4-(Dibromomethyl)picolinonitrile shares the dibromomethyl (-CHBr₂) functional group with halogenated furanones like BMX-2 (3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, CAS: N/A), a toxic disinfection byproduct (DBP) .

Table 2: Toxicity and Structural Comparison

- Structural Context: While BMX-2’s furanone ring enhances electrophilicity and mutagenicity, the pyridine-carbonitrile scaffold of 4-(dibromomethyl)picolinonitrile may reduce environmental persistence but limit direct carcinogenicity data.

Comparison with Other Picolinonitrile Derivatives

Pharmaceutical Derivatives

- Hydantoin Antagonists: Compounds like 5-(4-(hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19a, ) demonstrate how trifluoromethyl and heterocyclic substituents enhance receptor binding and metabolic stability compared to brominated analogues.

- Kinase Inhibitors: Derivatives in (e.g., compound 31) use picolinonitrile as a core for ATP-competitive inhibition, highlighting the scaffold’s versatility in medicinal chemistry.

PET Ligand Intermediates

Compounds such as 4-((4-chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)picolinonitrile (3b, ) illustrate the use of picolinonitrile in positron emission tomography (PET) tracer development, where bromine substituents could influence lipophilicity and blood-brain barrier penetration .

Table 3: Key Physicochemical and Application Data

- Toxicity Gaps: Unlike BMX-2, 4-(dibromomethyl)picolinonitrile lacks carcinogenicity data, warranting further environmental and toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。